molecular formula C13H12BrClS B1466948 5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene CAS No. 842135-05-1

5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene

Cat. No. B1466948
CAS RN: 842135-05-1
M. Wt: 315.66 g/mol
InChI Key: LNMYXHXKHPZDBW-UHFFFAOYSA-N
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Description

“5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene” is a chemical compound . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Scientific Research Applications

Synthesis of Non-Peptide Small Molecular Antagonists

A study by H. Bi (2015) details the synthesis of benzamide derivatives, including compounds similar to "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene," as potential CCR5 antagonists. These compounds were synthesized through a series of reactions, including elimination, reduction, and bromination, and were characterized for their structure and biological activity, highlighting their potential in developing treatments for diseases where CCR5 plays a role (H. Bi, 2015).

Catalyst for Synthesis of Pyrazol Derivatives

Research by Z. Karimi-Jaberi et al. (2012) introduced a new and efficient catalyst for the synthesis of pyrazol derivatives. While not directly mentioning "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene," the methodology could be applicable to compounds with similar structures, offering a straightforward approach to synthesizing complex organic compounds with potential pharmacological applications (Z. Karimi-Jaberi et al., 2012).

Hydrodehalogenation and Reductive Radical Cyclization

Santiago E. Vaillard et al. (2004) explored the photostimulated reactions of aryl chlorides and bromides, leading to reduced products or cyclized reduced products, depending on the aryl moieties present. This research suggests that compounds like "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene" could be used in similar processes to achieve high yields of desired products, underscoring the importance of such compounds in synthetic organic chemistry (Santiago E. Vaillard et al., 2004).

Synthesis of Benzo[b]thiophenes

Patrick A. Pié and L. Marnett (1988) reported the synthesis of benzo[b]thiophenes substituted at various positions, using a method that could potentially be applied to "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene." This research highlights the versatility of such compounds in synthesizing heterocyclic compounds with various substitutions, which could be valuable in pharmaceutical research and development (Patrick A. Pié and L. Marnett, 1988).

Dissociative Electron Attachment Studies

A. Modelli's research (2005) on the electron transmission and dissociative electron attachment spectra for (bromoalkyl)benzenes, including compounds with similar structures to "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene," provides insights into the electronic properties of such compounds. This study is significant for understanding the interaction of these compounds with electrons, which could have implications in materials science and electron transfer studies (A. Modelli, 2005).

Future Directions

As “5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy , future research could focus on optimizing its synthesis and exploring its potential in the development of new antidiabetic drugs.

properties

IUPAC Name

2-[(5-bromo-2-chlorophenyl)methyl]-5-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClS/c1-2-11-4-5-12(16-11)8-9-7-10(14)3-6-13(9)15/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMYXHXKHPZDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene

Synthesis routes and methods I

Procedure details

5-Bromo-2-chlorobenzoic acid (5.00 g) was suspended in dichloromethane (10 ml), and thereto were added oxalyl chloride (2.2 ml) and N,N-dimethylformamide (2 drops). The mixture was stirred at room temperature for 6 hours. The solvent was evaporated under reduced pressure to give 5-bromo-2-chlorobenzoyl chloride. This compound and 2-ethylthiophene (2.38 g) were dissolved in dichloromethane (20 ml), and thereto was added aluminum chloride (3.11 g) at 0° C. The mixture was stirred at the same temperature for one hour. The reaction mixture was poured into a cold 10% aqueous hydrochloric acid solution, and the mixture was extracted with ethyl acetate. The extract was washed successively with 10% aqueous hydrochloric acid solution, water, a saturated aqueous sodium hydrogen carbonate solution, and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:1) to give 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) as an oil. APCI-Mass m/Z 329/331 (M+H). (2) A solution of the above 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) in dichloromethane (50 ml)acetonitrile (50 ml) was cooled under ice-cooling, and thereto were added dropwise triethylsilane (7.69 ml) and boron trifluoride•diethyl ether complex (6.1 ml). Subsequently, the mixture was stirred at room temperature for 3.5 hours, and was cooled again under ice-cooling. To the mixture was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with chloroform, washed with brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane) to give 5-bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene (4.52 g) as a colorless liquid.
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Synthesis routes and methods II

Procedure details

5-Bromo-2-chlorobenzoic acid (5.00 g) was suspended in dichloromethane (10 ml), and thereto were added oxalyl chloride (2.2 ml) and N,N-dimethylformamide (2 drops). The mixture was stirred at room temperature for 6 hours. The solvent was evaporated under reduced pressure to give 5-bromo-2-chlorobenzoyl chloride. This compound and 2-ethylthiophene (2.38 g) were dissolved in dichloromethane (20 ml), and thereto was added aluminum chloride (3.11 g) at 0° C. The mixture was stirred at the same temperature for one hour. The reaction mixture was poured into a cold 10% aqueous hydrochloric acid solution, and the mixture was extracted with ethyl acetate. The extract was washed successively with 10% aqueous hydrochloric acid solution, water, a saturated aqueous sodium hydrogen carbonate solution, and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:1) to give 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) as an oil. APCI-Mass m/Z 329/331 (M+H). (2) A solution of the above 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) in dichloromethane (50 ml)-acetonitrile (50 ml) was cooled under ice-cooling, and thereto were added dropwise triethylsilane (7.69 ml) and boron trifluoride•diethyl ether complex (6.1 ml). Subsequently, the mixture was stirred at room temperature for 3.5 hours, and was cooled again under ice-cooling. To the mixture was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with chloroform, washed with brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane) to give 5-bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene (4.52 g) as a colorless liquid.
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Quantity
7.69 mL
Type
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of the above 5-bromo-2-chlorophenyl 5-ethyl-2-thienyl ketone (5.29 g) in dichloromethane (50 ml)-acetonitrile (50 ml) was cooled under ice-cooling, and thereto were added dropwise triethylsilane (7.69 ml) and boron trifluoride.diethyl ether complex (6.1 ml). Subsequently, the mixture was stirred at room temperature for 3.5 hours, and was cooled again under ice-cooling. To the mixture was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with chloroform, washed with brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane) to give 5-bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene (4.52 g) as a colorless liquid.
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.69 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene
Reactant of Route 2
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene
Reactant of Route 3
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene
Reactant of Route 4
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5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene
Reactant of Route 5
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene
Reactant of Route 6
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene

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